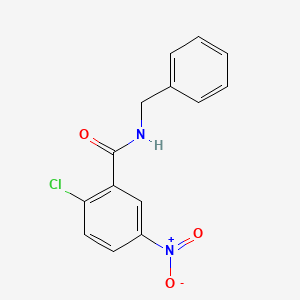N-Benzyl-2-chloro-5-nitrobenzamide
CAS No.: 83909-69-7
Cat. No.: VC3820284
Molecular Formula: C14H11ClN2O3
Molecular Weight: 290.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 83909-69-7 |
|---|---|
| Molecular Formula | C14H11ClN2O3 |
| Molecular Weight | 290.7 g/mol |
| IUPAC Name | N-benzyl-2-chloro-5-nitrobenzamide |
| Standard InChI | InChI=1S/C14H11ClN2O3/c15-13-7-6-11(17(19)20)8-12(13)14(18)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,18) |
| Standard InChI Key | XHNKHLNFCWPFLM-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Introduction
Chemical Structure and Molecular Characteristics
N-Benzyl-2-chloro-5-nitrobenzamide belongs to the benzamide class of compounds, featuring a central benzene ring substituted with chlorine at the 2-position, a nitro group at the 5-position, and an N-benzyl amide moiety. Its molecular formula is C₁₄H₁₁ClN₂O₃, with a molecular weight of 290.7 g/mol . The SMILES notation (C(c1ccccc1)NC(=O)c1cc(ccc1Cl)[N+](=O)[O-]) accurately represents its connectivity, highlighting the benzyl group attached to the amide nitrogen and the nitro-chloro substitution pattern on the aromatic ring .
Table 1: Molecular and Structural Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 83909-69-7 | |
| Molecular Formula | C₁₄H₁₁ClN₂O₃ | |
| Molecular Weight | 290.7 g/mol | |
| MDL Number | MFCD00813753 | |
| SMILES | C(c1ccccc1)NC(=O)c1cc(ccc1Cl)[N+](=O)[O-] |
Synthesis and Industrial Preparation
The synthesis of N-benzyl-2-chloro-5-nitrobenzamide likely involves a multi-step process beginning with the nitration of ortho-chloro-benzoic acid. A foundational method, detailed in the patent US2100242A, describes the nitration of ortho-chloro-benzoic acid in concentrated sulfuric acid at low temperatures (0–5°C) to yield 2-chloro-5-nitrobenzoic acid . This intermediate is critical, as its subsequent conversion to the amide derivative can be achieved through activation of the carboxylic acid group (e.g., via acid chloride formation) and reaction with benzylamine .
Key steps in the patented process include:
-
Nitration: Ortho-chloro-benzoic acid is dissolved in 96% sulfuric acid and treated with a nitric acid-sulfuric acid mixture at 0–5°C, yielding 2-chloro-5-nitrobenzoic acid .
-
Reduction and Isolation: The nitro group is reduced to an amine using iron filings in an acidic medium, followed by pH-controlled precipitation (pH 2.8–3.2) to isolate 2-chloro-5-aminobenzoic acid . While this patent focuses on the amine derivative, analogous methods can be adapted for amide formation by substituting the reduction step with amidation.
Physicochemical Properties
N-Benzyl-2-chloro-5-nitrobenzamide exhibits distinct physical properties critical for its handling and application:
Table 2: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 195°C | |
| Boiling Point | 457.2±45.0°C (Predicted) | |
| Density | 1.356±0.06 g/cm³ (Predicted) | |
| pKa | 13.12±0.46 (Predicted) |
The compound’s high melting point suggests strong intermolecular forces, likely due to hydrogen bonding from the amide group and dipole interactions from the nitro substituent . The predicted boiling point aligns with aromatic nitro compounds of similar molecular weight.
Applications in Industrial and Pharmaceutical Chemistry
As a building block (Compound ID: BS57-4490), N-benzyl-2-chloro-5-nitrobenzamide serves as a precursor in the synthesis of more complex molecules . Its nitro group is a versatile functional group amenable to reduction (e.g., to amines) or electrophilic substitution, enabling diversification into dyes, pharmaceuticals, or agrochemicals . For instance, the patent US2100242A highlights derivatives of 2-chloro-5-aminobenzoic acid as intermediates for dye production, suggesting potential analogous applications for this amide .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume